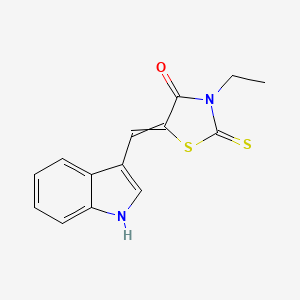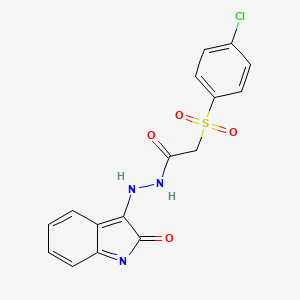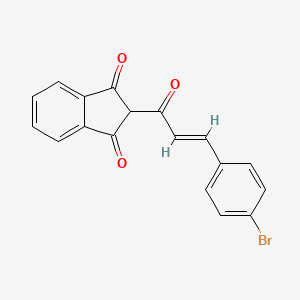
3-ethyl-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “3-ethyl-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic, crystalline aluminosilicate. Aluminosilicates are a class of minerals composed of aluminum, silicon, and oxygen, often with other elements such as sodium, potassium, or calcium. These compounds are known for their diverse applications in various fields, including catalysis, adsorption, and ion exchange.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of synthetic, crystalline aluminosilicate involves an inorganic process from a reaction mixture containing an aqueous alkaline medium. The chemical composition of the aluminosilicate is expressed in molar ratios as follows: 0-3 M₂O:Al₂O₃:15-40 SiO₂:0-40 H₂O, where M represents an alkali cation .
Industrial Production Methods
In industrial settings, the production of synthetic aluminosilicates typically involves hydrothermal synthesis. This process includes mixing the raw materials in an aqueous solution, followed by heating under controlled temperature and pressure conditions to promote crystallization. The resulting product is then filtered, washed, and dried to obtain the desired crystalline aluminosilicate.
化学反应分析
Types of Reactions
Synthetic, crystalline aluminosilicate undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen to form oxides.
Reduction: Reaction with reducing agents to form reduced species.
Substitution: Exchange of ions within the aluminosilicate structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various ion-exchange solutions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce metal oxides, while ion-exchange reactions can result in the incorporation of different cations into the aluminosilicate structure.
科学研究应用
Synthetic, crystalline aluminosilicate has a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including cracking and isomerization processes.
Biology: Employed in the study of ion-exchange processes and as adsorbents for removing contaminants from biological samples.
Medicine: Investigated for potential use in drug delivery systems and as adsorbents for toxins.
Industry: Utilized in the production of detergents, water treatment, and as catalysts in petrochemical processes .
作用机制
The mechanism by which synthetic, crystalline aluminosilicate exerts its effects involves its unique porous structure, which allows for the adsorption and exchange of ions. The molecular targets include various cations and anions that can be trapped within the aluminosilicate framework. The pathways involved in these processes include ion-exchange and adsorption mechanisms, which are facilitated by the high surface area and porosity of the aluminosilicate .
相似化合物的比较
Similar Compounds
Similar compounds to synthetic, crystalline aluminosilicate include other types of zeolites and aluminosilicates, such as:
- Zeolite A
- Zeolite Y
- Mordenite
- Clinoptilolite
Uniqueness
What sets synthetic, crystalline aluminosilicate apart from these similar compounds is its specific chemical composition and crystalline structure, which can be tailored to achieve desired properties for specific applications. This customization allows for enhanced performance in catalysis, adsorption, and ion-exchange processes .
属性
IUPAC Name |
3-ethyl-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-16-13(17)12(19-14(16)18)7-9-8-15-11-6-4-3-5-10(9)11/h3-8,15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZMETNSHFNDKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827891.png)
![(2E)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827893.png)
![(2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide](/img/structure/B7827897.png)
![(2Z)-2-[[4-fluoro-3-(trifluoromethyl)anilino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827903.png)
![(2Z)-2-[(4-fluoroanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827904.png)
![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]indene-1,3-dione](/img/structure/B7827913.png)
![2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827949.png)
![2-[anilino(hydroxy)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827951.png)
![(2E)-2-[(3,4-dichloroanilino)-hydroxymethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827958.png)
![2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione](/img/structure/B7827966.png)
![2-[4-[(1,3-dioxoinden-2-ylidene)methylamino]phenyl]acetonitrile](/img/structure/B7827972.png)
![2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827996.png)


